
2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide, also known as CFN-99787, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide is able to induce changes in gene expression that lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate immune function. These effects make 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide a promising candidate for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide for lab experiments is its high purity and yield. This makes it easier to conduct experiments with this compound and ensures that the results obtained are reliable. Additionally, 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide has been extensively studied, which means that there is a wealth of information available on its properties and potential uses.
One limitation of 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide for lab experiments is its cost. This compound is relatively expensive to synthesize, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide is not fully understood, which may make it more difficult to design experiments that target specific pathways or processes.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide. One area of interest is the development of more efficient synthesis methods that can reduce the cost of producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide and to identify potential targets for therapy.
Another area of interest is the development of combination therapies that incorporate 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide with other drugs or therapies. This approach may increase the effectiveness of 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide and reduce the likelihood of drug resistance.
Finally, there is a need for further studies to evaluate the safety and efficacy of 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide in clinical trials. While this compound has shown promise in preclinical studies, more research is needed to determine its potential as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide involves several steps, including the reaction of 4-fluoroaniline with 4-chlorobenzoyl chloride to form 4-chlorobenzoyl-4-fluoroanilide. This intermediate is then reacted with benzoyl chloride to yield 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide. The synthesis of this compound has been optimized to improve its yield and purity, making it an ideal candidate for further study.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. In vitro studies have shown that this compound is able to inhibit the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C20H13ClFNO2 |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C20H13ClFNO2/c21-14-7-5-13(6-8-14)19(24)17-3-1-2-4-18(17)20(25)23-16-11-9-15(22)10-12-16/h1-12H,(H,23,25) |
Clave InChI |
UPWYYSAEFBCAMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




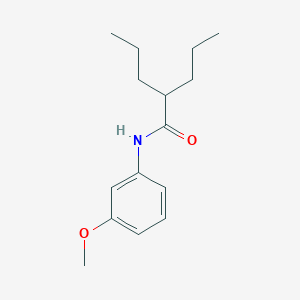
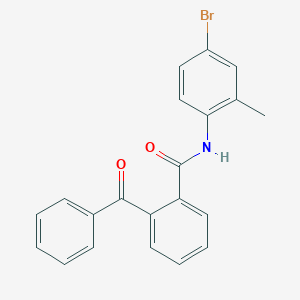

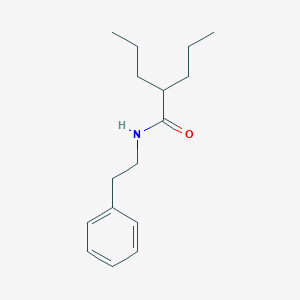

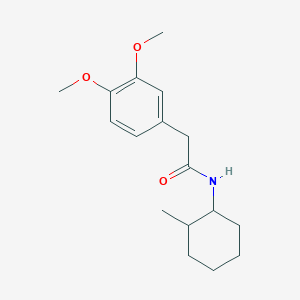

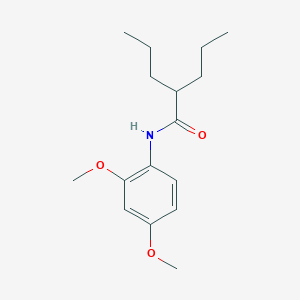

![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
![N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B290348.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)